2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt
CAS No.: 1354620-97-5
Cat. No.: VC0121406
Molecular Formula: C16H37N2O4P
Molecular Weight: 352.456
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354620-97-5 |
|---|---|
| Molecular Formula | C16H37N2O4P |
| Molecular Weight | 352.456 |
| IUPAC Name | 11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3 |
| Standard InChI Key | NOWSHNJWUJJAAX-UHFFFAOYSA-N |
| SMILES | C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCN |
Introduction
Chemical Structure and Identification
2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt is an organic phosphorus compound with a zwitterionic structure. The compound features an inner salt formation between the quaternary ammonium cation and the phosphate anion, creating a neutral molecule with separated positive and negative charges. This structural characteristic is similar to naturally occurring phospholipids, which may contribute to its biochemical relevance.
The compound is uniquely identified by the following characteristics:
| Identification Parameter | Value |
|---|---|
| CAS Registry Number | 1354620-97-5 |
| Molecular Formula | C₁₆H₃₇N₂O₄P |
| Molecular Weight | 352.45 g/mol |
| IUPAC Name | 11-aminoundecyl 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChIKey | NOWSHNJWUJJAAX-UHFFFAOYSA-N |
The chemical structure contains several key functional groups: a primary amine at one end of an eleven-carbon chain, a phosphate group connecting this chain to a quaternary ammonium group, and the inner salt formation between the phosphate and the quaternary ammonium .
Physical and Chemical Properties
The physical and chemical properties of this compound provide insights into its behavior in various conditions and its potential applications in research settings.
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Color | White | As observed visually |
| Partition Coefficient (log P) | 2.2 | Indicates moderate lipophilicity |
| Solubility | Limited data available | May have amphiphilic properties due to its structure |
| Appearance | Solid powder | Standard form for research use |
The compound's moderate partition coefficient suggests a balance between hydrophilic and lipophilic properties, which may be relevant for its interaction with biological membranes and potential applications in drug delivery systems .
Structural Analysis and Molecular Characteristics
The molecular structure of 2-[[[(11-Aminoundecyl)oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-Ethanaminium Inner Salt can be represented using various chemical notations:
SMILES Notation:
CN+(C)CCOP(=O)([O-])OCCCCCCCCCCCN
Standard InChI:
InChI=1S/C16H37N2O4P/c1-18(2,3)14-16-22-23(19,20)21-15-12-10-8-6-4-5-7-9-11-13-17/h4-17H2,1-3H3
The molecular structure contains the following key components:
-
A trimethylammonium group (quaternary ammonium)
-
A phosphate linkage forming the inner salt
-
An eleven-carbon alkyl chain
-
A terminal primary amine group
This structural arrangement resembles phospholipids and phosphocholine derivatives, suggesting potential interactions with biological membranes and related biochemical systems .
| Hazard Type | Classification |
|---|---|
| Skin Corrosion/Irritation | Category 2 - Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation |
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